1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C20H30N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a benzyl group, a Boc-protected amino group, and an ethyl ester functional group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the N-Boc protection of 4-benzylpiperidine, followed by a condensation reaction with piperidine in tetrahydrofuran (THF). The reaction conditions often require the use of organic synthesis laboratory equipment and techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc-protected amino group to a free amine.
Common reagents and conditions used in these reactions include mild acids for Boc deprotection, strong reducing agents for ester reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Industry: The compound’s versatility makes it valuable in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The benzyl group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester can be compared with similar compounds such as:
1-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester: This compound differs by having a ketone group instead of a Boc-protected amino group, affecting its reactivity and applications.
1-Benzyl-4-N-Boc-amino-piperidine-4-carboxylic acid methyl ester: Similar in structure but with a methyl ester group, this compound has different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and versatility in synthetic applications.
Properties
IUPAC Name |
ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(13-15-9-7-6-8-10-15)14-17(16)21-19(24)26-20(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZMEMDSCFQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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